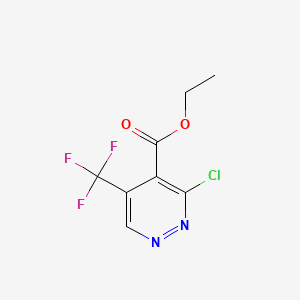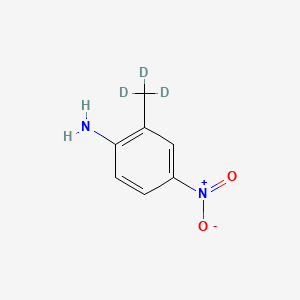
2-Methyl-4-nitroaniline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, which is a yellow crystalline solid used in various industrial applications. The deuterated form is used in scientific research as a tracer molecule in studies of metabolic pathways and drug metabolism. Its molecular formula is C7H5D3N2O2, and it has a molecular weight of 155.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-methyl-aniline (o-toluidine) followed by deuteration. The nitration process involves the reaction of o-toluidine with concentrated nitric acid, resulting in the formation of 2-Methyl-4-nitroaniline. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterated sulfuric acid or deuterated water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of the amino group through acylation, followed by nitration using concentrated nitric acid. The nitrated product is then hydrolyzed using concentrated hydrochloric acid, and the final deuteration step is carried out using deuterated reagents .
化学反応の分析
Types of Reactions
2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite in acidic conditions for diazotization followed by substitution with nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Methyl-4-nitrosoaniline or 2-Methyl-4-nitroaniline.
科学的研究の応用
2-Methyl-4-nitroaniline-d3 is used extensively in scientific research due to its unique properties:
Chemistry: Used as a tracer molecule in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Methyl-4-nitroaniline: The non-deuterated form, used in similar applications but without the benefits of deuteration.
4-Methyl-2-nitroaniline: An isomer with different substitution patterns, affecting its reactivity and applications.
4-Methyl-3-nitroaniline: Another isomer with distinct properties and uses.
Uniqueness
2-Methyl-4-nitroaniline-d3 is unique due to its deuterium atoms, which provide advantages in research applications, such as increased stability and the ability to trace metabolic pathways more accurately. The deuterated form also exhibits different physical and chemical properties compared to its non-deuterated counterparts, making it valuable in specific scientific studies .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChIキー |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


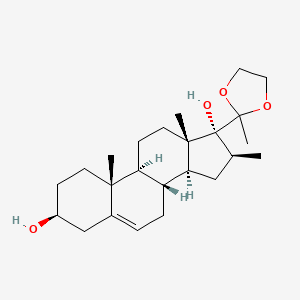

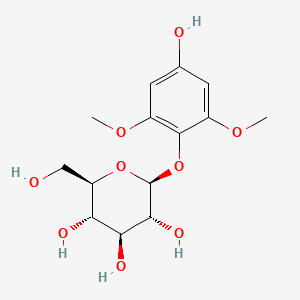
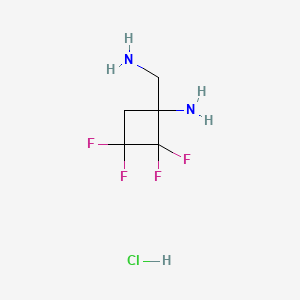
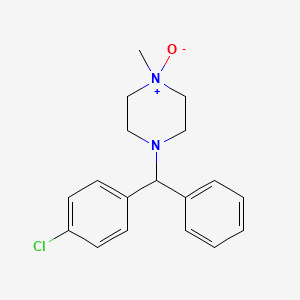

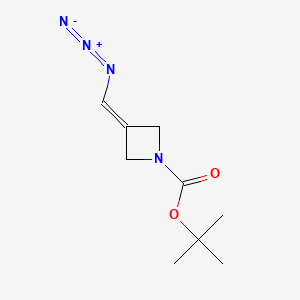
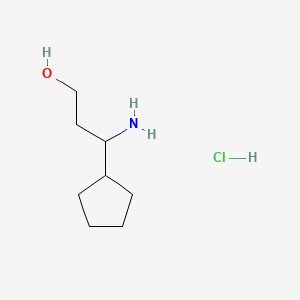

![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
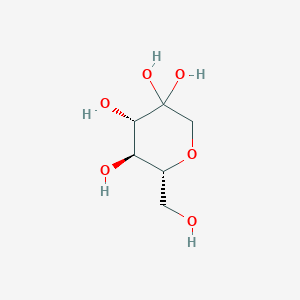
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)

